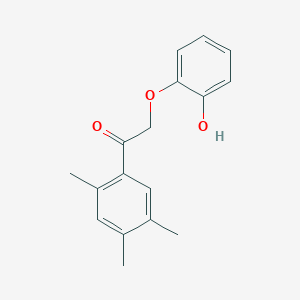
2-(2-Hydroxyphenoxy)-1-(2,4,5-trimethylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyphenoxy)-1-(2,4,5-trimethylphenyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields including medicine, agriculture, and industry. This compound is also known as "HPTME" and has a molecular formula of C20H20O3.
科学的研究の応用
Degradation Mechanisms and Environmental Applications
Laccase from Coriolus versicolor has been shown to degrade phenolic beta-1 lignin substructure model compounds, indicating potential applications in environmental bioremediation, particularly in the degradation of complex organic polymers found in lignin (Kawai, Umezawa, & Higuchi, 1988). This process involves phenoxy radicals of substrates caused by laccase, suggesting the compound's utility in understanding and enhancing lignin degradation processes.
Synthetic Chemistry and Material Science
In synthetic chemistry, 2,4,6-trimethylphenol has been oxidized to trimethyl-p-benzoquinone using molecular oxygen catalyzed by copper(II) chloride–amines, demonstrating the compound's role in the synthesis of chemically significant intermediates (Shimizu et al., 1992). Such reactions are crucial for creating materials with specific properties, indicating the compound's potential application in material science.
Fluorescence and Probe Design
The synthesis of BODIPY-based probes for H2S detection involves 1-(2-Hydroxyphenyl)ethanone as a starting material, showcasing its application in designing fluorescent on-off probes with high selectivity. This illustrates its use in biological and chemical sensing technologies, enabling the detection of sulfhydryl-containing compounds in various environments (Fang et al., 2019).
Corrosion Inhibition
Research on Schiff bases, including 1-(4-(2-hydroxybenzylideneamino)phenyl)ethanone, for carbon steel corrosion inhibition in hydrochloric acid solutions highlights its application in protecting metals from corrosion. This area is particularly relevant in industrial processes where metal longevity and integrity are critical (Hegazy et al., 2012).
特性
IUPAC Name |
2-(2-hydroxyphenoxy)-1-(2,4,5-trimethylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-11-8-13(3)14(9-12(11)2)16(19)10-20-17-7-5-4-6-15(17)18/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOHALZUBUMOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)COC2=CC=CC=C2O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Hydroxyphenoxy)-1-(2,4,5-trimethylphenyl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-(N-allylsulfamoyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2647480.png)
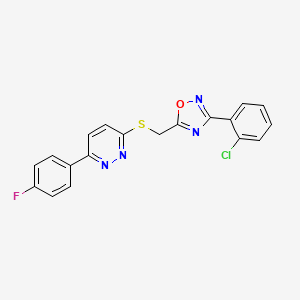
![N-[(2-Phenyl-1,2,4-triazol-3-yl)methyl]prop-2-enamide](/img/structure/B2647484.png)
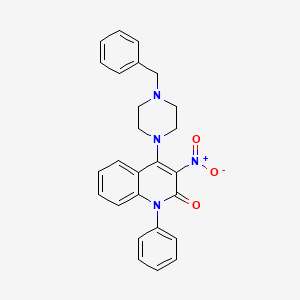
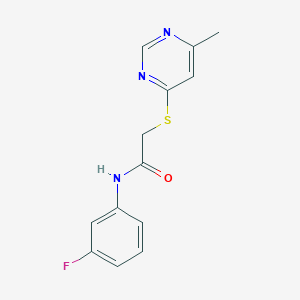
![2-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2647487.png)
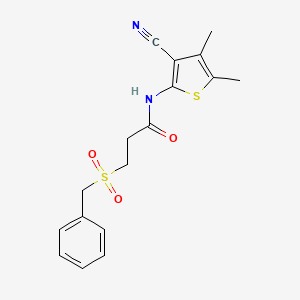
![Tert-butyl 3-cyclopropyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2647490.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-phenyloxalamide](/img/structure/B2647492.png)
![2-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-YL)-sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B2647494.png)
![3-amino-N-(3-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2647495.png)
![N-(4-ethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2647496.png)
![3-cinnamyl-8-(2,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2647497.png)